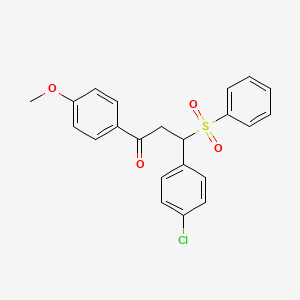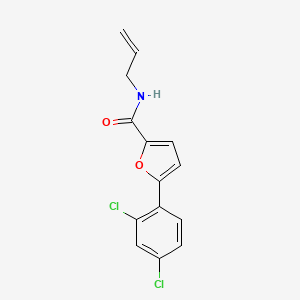![molecular formula C20H30BrNO6 B5114059 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate involves its binding to the α7 nAChR, which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory. By blocking the activity of this receptor, compound X has been shown to modulate neurotransmitter release and improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has also been shown to have potential applications in the treatment of various other disorders, including schizophrenia, depression, and anxiety. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are known to be involved in the pathophysiology of these disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise modulation of this receptor's activity. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Future Directions
There are several potential future directions for research involving 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate. One area of interest is the development of more potent analogs of this compound that could be used in lower doses. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other neurological and psychiatric disorders. Finally, more studies are needed to better understand the long-term effects of this compound on cognitive function and overall health.
Synthesis Methods
The synthesis of 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-methylpiperidine to form 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine. Finally, the oxalate salt of the compound is formed through reaction with oxalic acid.
Scientific Research Applications
1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the development of new treatments for various neurological disorders.
properties
IUPAC Name |
1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO2.C2H2O4/c1-14-4-6-20(7-5-14)8-9-21-10-11-22-18-16(3)12-15(2)13-17(18)19;3-1(4)2(5)6/h12-14H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIQVZBUXQHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)

amine dihydrochloride](/img/structure/B5114049.png)
